molecular formula C13H10O B074331 3-Phenylbenzaldehyde CAS No. 1204-60-0

3-Phenylbenzaldehyde

Cat. No. B074331
CAS RN: 1204-60-0
M. Wt: 182.22 g/mol
InChI Key: KFKSIUOALVIACE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenylbenzaldehyde and its derivatives can be achieved through various synthetic routes. One approach involves the reaction of easily available 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions to yield coumarin-3-carbaldehydes, demonstrating a versatile method for synthesizing benzaldehyde derivatives (Majumdar et al., 2012). Another efficient and versatile synthesis involves the highly regioselective metal–iodine exchange of 5-substituted 1,2,3-triiodobenzenes, indicating the influence of substituents on the reactivity and regioselectivity of benzaldehyde derivatives (Al‐Zoubi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of 3-Phenylbenzaldehyde derivatives highlights the impact of substituents on the molecule's properties. For instance, the synthesis and characterization of complexes derived from benzyloxybenzaldehyde illustrate the structural diversity achievable with different metal ions (Prathima et al., 2010).

Chemical Reactions and Properties

3-Phenylbenzaldehyde participates in a variety of chemical reactions, reflecting its chemical versatility. For example, the copper(II) and nickel(II) complexes of benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone showcase the compound's ability to form complexes with metal ions, resulting in enhanced biological activities (Prathima et al., 2010).

Scientific Research Applications

1. Application in Solid-Phase Organic Synthesis

  • Summary of the Application: 3-Phenylbenzaldehyde is used in the synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives, which have applications in solid-phase organic synthesis .
  • Methods of Application: Aminomethyl polystyrene resin was reacted with 4-(5’-formyl-2’-hydroxyphenyl)benzoic acid and 4-(5’-formyl-2’-hydroxyphenyl)phenyl propionic acid, respectively, in the presence of 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide to yield polymer-bound benzaldehydes . The phenolic group in resins was acetylated with acetic anhydride to afford two polymer-bound 4-acetoxybenzaldehydes .
  • Results or Outcomes: The reductive amination of polymer-bound linkers by amines and sodium triacetoxyborohydride, followed by sulfonylation with arylsulfonyl chloride derivatives in the presence of pyridine and the cleavage with TFA/DCM/H2O, produced pure sulfonamides .

2. Application in Antioxidant and Antibacterial Activities

  • Summary of the Application: Benzamide compounds, which can be synthesized from 3-Phenylbenzaldehyde, have been found to exhibit antioxidant and antibacterial activities .
  • Methods of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

3. Application in Phenanthrene Degradation

  • Summary of the Application: 3-Phenylbenzaldehyde is identified as a metabolite in the degradation pathway of phenanthrene, a common environmental pollutant, by the plant-growth-promoting endophytic strain Pseudomonas chlororaphis 23aP .
  • Methods of Application: The strain 23aP was cultured in a medium enriched with phenanthrene (PHE). The metabolites obtained from the PHE-enriched cultures were analyzed by gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) .
  • Results or Outcomes: The analysis identified several metabolites including 2-phenylbenzaldehyde, suggesting that the PHE degradation pathway of strain 23aP is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway .

4. Application in Synthesis of Novel Benzamide Compounds

  • Summary of the Application: 3-Phenylbenzaldehyde is used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These benzamide compounds have been found to exhibit antioxidant and antibacterial activities .
  • Methods of Application: The benzamide compounds were synthesized and the products were analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

3-Phenylbenzaldehyde is harmful if swallowed and fatal if inhaled . It can cause skin irritation and serious eye irritation . It may cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKSIUOALVIACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152848
Record name 3-Phenylbenzaldehyde
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbenzaldehyde

CAS RN

1204-60-0
Record name [1,1′-Biphenyl]-3-carboxaldehyde
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Record name 3-Phenylbenzaldehyde
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Record name 3-Phenylbenzaldehyde
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Record name Biphenyl-3-carboxaldehyde
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Record name 3-PHENYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-3-phenylbenzene (Aldrich) (0.0858 moles) in 300 mL of dry THF cooled to −78° C. was added tert-butyl lithium (2 eq.) (1.7M in hexane) dropwise. The reaction mixture was stirred for 40 min. at −78° C. and then quenched with 2 eq. of DMF (13.24 mL). The resulting mixture was stirred for 20 min. and then poured into a separatory funnel and extracted with CH2Cl2. The organic extracts were washed with water, dried over Na2SO4, filtered and concentrated to give a brown oil. This oil was purified by LC 2000 chromatography, eluting with ethyl acetate/hexanes (5:95) to give 3-biphenylcarboxaldehyde.
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0.0858 mol
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-bromobiphenyl (Aldrich; 1 molar eq.) in dry THF was cooled to −78° C. and treated with tert-butyllithium (Aldrich; 1.7 M in hexanes, 2 molar eq.) in a dropwise manner. The reaction was allowed to stir at −78° C. for 40 minutes. Dimethylformamide (Aldrich; 2.5 molar eq.) was added and stirring continued an additional 20 minutes. The mixture was partitioned in a separatory funnel between methylene chloride and water. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified via HPLC eluting with 5% ethyl acetate/hexanes. The desired aldehyde was obtained in 71% yield.
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Yield
71%

Synthesis routes and methods III

Procedure details

In a microwave tube, to a solution of bromo-benzene (0.5 g, 3.18 mmol) dissolved in a 1:1 mixture toluene/EtOH (14 mL), 3-formylphenyl boronic acid (0.573 g, 3.82), palladium-tetrakis(triphenylphosphine) (0.184 g, 0.159 mmol) and 10% Na2CO3 solution (7 mL) were sequentially added. The reaction was run at 100° C. for 30 min under microwave irradiation. The crude product was diluted with AcOEt and brine, and extracted. The organic phase was separated, dried over Na2SO4 and filtered over a pad of celite to give an organic fraction, which was concentrated to dryness to afford the title compound (0.671 g, quant.). 1H NMR (CDCl3): δ 8.23-7.36 (m, 9H), 10.13 (s, 1H).
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0.5 g
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0.573 g
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7 mL
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toluene EtOH
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14 mL
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0.184 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
A Kumar, G Ye, Y Ahmadibeni… - The Journal of organic …, 2006 - ACS Publications
Aminomethyl polystyrene resin was reacted with 4-(5‘-formyl-2‘-hydroxyphenyl)benzoic acid and 4-(5‘-formyl-2‘-hydroxyphenyl)phenyl propionic acid, respectively, in the presence of 1-…
Number of citations: 25 pubs.acs.org
A Kumara, G Yea, Y Ahmadibenia, K Parang - J Org Chem, 2006 - academia.edu
Aminomethyl polystyrene resin was reacted with 4-(5′-formyl-2′-hydroxyphenyl) benzoic acid and 4-(5′-formyl-2′-hydroxyphenyl) phenyl propionic acid, respectively, in the …
Number of citations: 0 www.academia.edu
K Kikuchi, M Yagi, K Takada - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
… while 3-phenyltropolone afforded only 2-chloro-3-phenylbenzaldehyde. … V is thought to be 2-chloro-3-phenylbenzaldehyde formed in a manner similar to that in the formation …
Number of citations: 4 www.journal.csj.jp
G Laus, S Nerdinger, V Kahlenberg… - …, 2014 - researchgate.net
… (N,N-dimethyl-β-alaninate)2 as an inexpensive, yet highly efficient catalyst5 for palladium-catalyzed cross-coupling and obtained an almost quantitative yield of 3-phenylbenzaldehyde (…
Number of citations: 3 www.researchgate.net
M Miyazawa, H Kameoka - Agricultural and biological chemistry, 1988 - Taylor & Francis
ZINGIBERIS RHIZOMA (" Shoukyo" in Japanese) is the root of Zingiber officinale Roscoe, and had been traditionally used in Chinese medicine for treating headache, nausea, stomach …
Number of citations: 52 www.tandfonline.com
Y Seike, Y Okude, I Iwakura, I Chiba… - Macromolecular …, 2003 - Wiley Online Library
… To this solution, a solution of 2-methoxy-3-phenylbenzaldehyde (6, 16.9 g, 79.7 mmol) in THF (10 mL) was dropwise added and stirred at room temperature. After consumption of the …
Number of citations: 32 onlinelibrary.wiley.com
K Matsumoto, R Kitabayashi… - Letters in Organic …, 2022 - ingentaconnect.com
… Initially, the reaction was attempted using positional isomers of 1a, ie, 2- and 3-phenylbenzaldehyde (1b and 1c, respectively, Scheme 3). We assumed that the coupling of these …
Number of citations: 0 www.ingentaconnect.com
KM Fecteau, IR Gould, CR Glein… - ACS Earth and Space …, 2018 - ACS Publications
… However, 4-phenylbenzaldehyde was always produced in greater yield than 3-phenylbenzaldehyde, which is inconsistent with EAS for a formyl substituent. 2-Phenylbenzaldehyde was …
Number of citations: 15 pubs.acs.org
S Patterson‐Elenbaum, JT Stanley… - Magnetic …, 2006 - Wiley Online Library
… 3-Phenylbenzaldehyde was synthesized according to the literature procedure.The spectra of all compounds were measured in CDCl3 at room temperature; chemical shifts were …
EA Hall, MR Sarkar, SG Bell - Catalysis Science & Technology, 2017 - pubs.rsc.org
… 13.2 min; 3-methylbiphenyl, 10.8 min; 3-phenylbenzaldehyde, 13.0 min; 3-biphenylmethanol, 13.8 … Low levels of 3-phenylbenzaldehyde were detected by GC-MS analysis of the in vitro …
Number of citations: 17 pubs.rsc.org

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